molecular formula C15H18N4O2 B2450451 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034302-05-9

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2450451
CAS No.: 2034302-05-9
M. Wt: 286.335
InChI Key: MYAOQARDRBCCLM-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
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Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is an intriguing molecule due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be broken down into two main components:

  • Azetidine ring : A four-membered saturated ring that contributes to the compound's structural diversity.
  • Triazole and furan moieties : These heterocycles are known for their biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its potential as an antitumor agent , antimicrobial agent , and enzyme inhibitor . Below is a summary of the key findings:

Antitumor Activity

Research indicates that compounds containing triazole and furan rings exhibit significant antitumor activity. In a study involving human lung cancer cell lines (A549, HCC827, NCI-H358), derivatives similar to the target compound showed promising results in inhibiting cell proliferation:

CompoundCell LineIC50 (µM)
Example 1A5496.26 ± 0.33
Example 2HCC8276.48 ± 0.11
Example 3NCI-H35820.46 ± 8.63

These results suggest that the incorporation of the triazole moiety may enhance the antitumor efficacy by interacting with DNA or inhibiting key enzymes involved in cell division .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Triazole derivatives are known to possess broad-spectrum antimicrobial properties. Studies have reported that similar compounds demonstrated significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings indicate that the compound may inhibit bacterial growth effectively, potentially serving as a lead for developing new antibiotics .

The proposed mechanism of action for this compound involves:

  • Enzyme inhibition : The triazole ring may act as a competitive inhibitor for enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways.
  • DNA interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes .

Case Studies

Several case studies have highlighted the efficacy of triazole-containing compounds:

  • Case Study on Lung Cancer : A derivative similar to the target compound was tested in vitro on lung cancer cells with notable results indicating reduced cell viability and increased apoptosis rates.
  • Antimicrobial Testing : In a clinical setting, a related triazole derivative was administered to patients with resistant bacterial infections, resulting in significant improvements in patient outcomes.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-9-5-13(10(2)21-9)15(20)18-6-12(7-18)19-8-14(16-17-19)11-3-4-11/h5,8,11-12H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAOQARDRBCCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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